2-Methylimidazolidine-4,5-dione
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Overview
Description
2-Methylimidazolidine-4,5-dione is a heterocyclic organic compound with the molecular formula C4H6N2O2 It is a derivative of imidazolidine, featuring a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 4 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylimidazolidine-4,5-dione can be synthesized through several methods. One common approach involves the reaction of acetamidine with formaldehyde and subsequent cyclization. Another method includes the nitration of 2-methoxy-2-methylimidazolidine-4,5-dione, which can be synthesized from acetamidine and methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, imidazolidinones, and diols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylimidazolidine-4,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylimidazolidine-4,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylimidazolidine-2,4-dione: Similar in structure but with different substitution patterns.
2-Methoxy-2-methylimidazolidine-4,5-dione: A methoxy derivative with distinct chemical properties.
2-Methylpyrimidine-4,6-diol: Another heterocyclic compound with similar applications in chemistry and industry
Uniqueness
2-Methylimidazolidine-4,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
141916-31-6 |
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Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-methylimidazolidine-4,5-dione |
InChI |
InChI=1S/C4H6N2O2/c1-2-5-3(7)4(8)6-2/h2H,1H3,(H,5,7)(H,6,8) |
InChI Key |
CTXKQFVHRPPQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(=O)C(=O)N1 |
Origin of Product |
United States |
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